An In-depth Technical Guide on the Maytansinoid Impurity: DM50 Impurity 1-d9-1
An In-depth Technical Guide on the Maytansinoid Impurity: DM50 Impurity 1-d9-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, inferred applications, and relevant experimental contexts of the deuterated maytansinoid, DM50 impurity 1-d9-1. Given the specificity of this compound, this document compiles and extrapolates data from closely related maytansinoid compounds, particularly DM1 and DM4, to provide a thorough resource for researchers in drug development.
Introduction
DM50 impurity 1-d9-1 is a deuterated analog of a maytansine impurity. Maytansinoids are potent microtubule-targeting agents, originally isolated from Maytenus species, that exhibit strong antitumor activity.[1] Due to their high cytotoxicity, they are often used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] The "-d9" designation indicates the presence of nine deuterium atoms, a common isotopic labeling strategy used to create internal standards for quantitative mass spectrometry-based assays.[4] The presence of a trimethyl-d9 group specifically suggests its utility in bioanalytical methods to accurately measure the concentration of the corresponding non-deuterated impurity in biological matrices.[5]
Chemical and Physical Properties
While specific experimental data for DM50 impurity 1-d9-1 is not publicly available, its properties can be reliably inferred from its chemical structure and data on related maytansinoids like DM1 (Mertansine).
Table 1: Physicochemical Properties of DM50 Impurity 1-d9-1
| Property | Value | Source/Justification |
| Systematic Name | (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dione-d9 | Commercial Supplier Data |
| Synonyms | DM50 Impurity 1-d9 (Trimethyl-d9) | Commercial Supplier Data |
| Molecular Formula | C39H47D9ClN3O10S | Commercial Supplier Data |
| Molecular Weight | 803.45 g/mol | Commercial Supplier Data |
| Appearance | White to off-white solid (inferred) | Based on related maytansinoids |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. (inferred) | Based on maytansinoid properties |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. Deuterium labeling is generally stable but H/D exchange can occur under certain conditions. | General chemical knowledge and literature on deuterated compounds and maytansinoids |
Table 2: Spectroscopic Data (Predicted/Representative)
| Technique | Data | Source/Justification |
| ¹H NMR | Complex spectrum with characteristic signals for the maytansinoid core. Absence of signals corresponding to the trimethyl group protons, which are replaced by deuterium. | Inferred from the structure and general NMR principles for deuterated compounds. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the maytansinoid backbone. The signal for the trimethyl carbons would be a septet due to C-D coupling. | General NMR principles. |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 804.3315. The isotopic pattern will be distinct due to the presence of 9 deuterium atoms. | Calculated based on the molecular formula. |
| UV-Vis Spectroscopy | λmax in methanol is expected to be around 252 nm and 280 nm. | Based on published data for DM1. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of DM50 impurity 1-d9-1 are not publicly available. However, based on extensive literature on maytansinoids and deuterated standards, the following sections outline representative methodologies.
The synthesis of DM50 impurity 1-d9-1 would likely involve a multi-step process starting from a maytansinoid precursor. The key step would be the introduction of the trimethyl-d9 group, which could be achieved using a deuterated alkylating agent.
Diagram 1: Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of DM50 impurity 1-d9-1.
DM50 impurity 1-d9-1 is intended for use as an internal standard in quantitative analytical methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the separation of this impurity from other maytansinoids.
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Column: C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).
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Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid (0.1%).
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Flow Rate: 0.5 - 1.0 mL/min.
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Detection: UV detection at 254 nm or 280 nm.
Mass Spectrometry (MS)
Coupling HPLC to a tandem mass spectrometer (LC-MS/MS) allows for sensitive and selective quantification.
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Ionization: Electrospray ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) would be used. A specific precursor ion for DM50 impurity 1-d9-1 would be selected and fragmented, and a characteristic product ion would be monitored. A separate transition would be monitored for the non-deuterated analyte.
Diagram 2: Analytical Workflow for Quantification
References
- 1. Biosynthesis of Maytansinoids [faculty.washington.edu]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
